Altretamine Altretamine Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Brand Name: Vulcanchem
CAS No.: 645-05-6
VCID: VC20750617
InChI: InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES: CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol

Altretamine

CAS No.: 645-05-6

VCID: VC20750617

Molecular Formula: C9H18N6

Molecular Weight: 210.28 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Altretamine - 645-05-6

Description

What is Altretamine?

Altretamine, also known as hexamethylmelamine and marketed under the trade name Hexalen, is an antineoplastic agent approved by the U.S. FDA in 1990 . It is a synthetic cytotoxic s-triazine derivative available in 50mg capsules for oral administration . Altretamine is not typically considered a first-line treatment, but it can be a salvage therapy option due to its lower toxicity compared to other drugs used for refractory ovarian cancer .

Indications and Uses

Altretamine is primarily used as a single agent in the palliative treatment of patients with persistent or recurrent epithelial ovarian cancer following first-line therapy with cisplatin and/or alkylating agent-based combinations . It is considered a useful alternative for patients who prefer oral treatment or when socioeconomic considerations are important .

Mechanism of Action

The precise mechanism by which altretamine exerts its anti-cancer effect is not fully understood . Altretamine is classified as an alkylating antineoplastic agent . It is believed that altretamine damages tumor cells through the production of formaldehyde, a product of CYP450-mediated N-demethylation . Altretamine is extensively metabolized on first pass, producing mono- and didemethylated metabolites. Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine . The carbinolamine (methylol) intermediates of CYP450-mediated metabolism can generate electrophilic iminium species that are capable of reacting covalently with DNA guanine and cytosine residues as well as protein .

Pharmacokinetics

Following oral administration, altretamine is rapidly and extensively metabolized. The elimination half-life ranges from 4.7 to 10.2 hours .

Research Findings

A multicentric phase II trial evaluated the activity of oral altretamine in women with epithelial ovarian carcinoma who responded (PR or CR) to first-line chemotherapy but relapsed within 12 months. The patients were treated with 260 mg/m²/day of altretamine in four divided doses for 2 weeks, repeated every 4 weeks. Response evaluation was possible for 26 patients. Three patients (9.7% intent-to-treat) achieved a partial response. Eight patients had stable disease, and 15 patients had progressive disease after two treatment courses. The median time to progression was 10 weeks (range, 5-51 weeks). Medial survival was 34 weeks (range, 7-112+) .

Toxicity and Side Effects

Hematological toxicity was minimal with altretamine treatment, but gastrointestinal toxicity was common .

Preclinical Studies

A two-year oral carcinogenicity study in rats with doses as high as 500 mg/kg/day (about 80 times the recommended daily therapeutic dose) showed no evidence of a carcinogenic effect .

Synergistic Potential

The combined anti-tumor efficacy of bioactive hydroxyapatite nanoparticles (HA-NPs) loaded with altretamine (ALT) has been evaluated. At a concentration of 300 µg·mL1^{-1}
, the cytotoxicity percent of the free ALT, ALT-HA-NPs, and HA-NPs were reported to be 96.7 ± 0.22%, 40.8 ± 1.99%, and 27.9 ± 4.01%, respectively . The study suggests that altretamine anti-tumor action is enhanced by calcium ion-induced proapoptotic pathways .

CAS No. 645-05-6
Product Name Altretamine
Molecular Formula C9H18N6
Molecular Weight 210.28 g/mol
IUPAC Name 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
Standard InChI InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
Standard InChIKey UUVWYPNAQBNQJQ-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Canonical SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Appearance White to off-white solid powder.
Colorform Needles from absolute ethanol
Solid
Melting Point 172-174 °C
172 - 174 °C
Physical Description Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Solid
Purity > 98%
Shelf Life Bulk: The bulk drug is stable at room temperature. Solution: Aqueous solutions at pH 4, 7, and 10 are stable for 24 hours at room temperature (UV).
Solubility Insoluble (NTP, 1992)
Soluble in acetone
In water, 91 mg/L at 25 °C
3.10e+00 g/L
Water 0.92 (mg/mL)
Benzene 106 (mg/mL)
CHCL3 220 (mg/mL)
EtOAc 52 (mg/mL)
Et2O 47 (mg/mL)
Synonyms Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel
Vapor Pressure 2.95X10-4 mm Hg at 25 °C (est)
Reference 1. Keldsen N, Havsteen H, Vergote I, Bertelsen K, Jakobsen A. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003 Feb;88(2):118-22. doi: 10.1016/s0090-8258(02)00103-8. PMID: 12586589. 2. Damia G, D'Incalci M. Clinical pharmacokinetics of altretamine. Clin Pharmacokinet. 1995 Jun;28(6):439-48. doi: 10.2165/00003088-199528060-00002. PMID: 7656502. 3. Wiernik PH, Yeap B, Vogl SE, Kaplan BH, Comis RL, Falkson G, Davis TE, Fazzini E, Cheuvart B, Horton J. Hexamethylmelamine and low or moderate dose cisplatin with or without pyridoxine for treatment of advanced ovarian carcinoma: a study of the Eastern Cooperative Oncology Group. Cancer Invest. 1992;10(1):1-9. doi: 10.3109/07357909209032783. PMID: 1735009.
PubChem Compound 2123
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator